molecular formula C16H15ClN4O2S2 B4184367 4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole

Cat. No.: B4184367
M. Wt: 394.9 g/mol
InChI Key: BQDFPVZCTCEVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole, also known as CP-154,526, is a chemical compound that belongs to the class of benzothiadiazoles. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole acts as a selective antagonist of the CRF1 receptor, which is involved in the regulation of stress and anxiety. By blocking the activation of this receptor, this compound reduces the release of stress hormones such as cortisol and adrenaline, leading to a reduction in anxiety and stress-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant properties in animal models. It has also been shown to reduce the release of stress hormones such as cortisol and adrenaline, leading to a reduction in anxiety and stress-related behaviors. This compound has also been shown to improve cognitive function in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole in lab experiments is its selectivity for the CRF1 receptor, which allows for more specific and targeted studies. However, one limitation is that this compound has a short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the use of 4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole in scientific research. One potential area of study is its use in the treatment of anxiety and depression in humans. Another potential area of study is its use in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential use in other areas of neuroscience research.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant properties in animal models, and its selectivity for the CRF1 receptor allows for more specific and targeted studies. Further research is needed to better understand the mechanism of action of this compound and its potential use in other areas of neuroscience research.

Scientific Research Applications

4-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It is a selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor, which is involved in the regulation of stress and anxiety. This compound has been shown to have anxiolytic and antidepressant properties in animal models, making it a potential therapeutic agent for the treatment of anxiety and depression.

Properties

IUPAC Name

4-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S2/c17-12-4-1-2-6-14(12)20-8-10-21(11-9-20)25(22,23)15-7-3-5-13-16(15)19-24-18-13/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDFPVZCTCEVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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